Thalidomide-5-O-C10-NH2 (hydrochloride)

Description

BenchChem offers high-quality Thalidomide-5-O-C10-NH2 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-5-O-C10-NH2 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

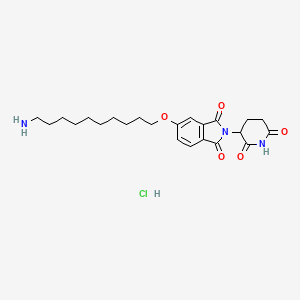

Molecular Formula |

C23H32ClN3O5 |

|---|---|

Molecular Weight |

466.0 g/mol |

IUPAC Name |

5-(10-aminodecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C23H31N3O5.ClH/c24-13-7-5-3-1-2-4-6-8-14-31-16-9-10-17-18(15-16)23(30)26(22(17)29)19-11-12-20(27)25-21(19)28;/h9-10,15,19H,1-8,11-14,24H2,(H,25,27,28);1H |

InChI Key |

CLCNTSDSFGDPEU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Rational Design and Optimization of Cereblon-Recruiting PROTACs Utilizing Alkyl Chain Linkers

The Linker Paradigm in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the degradation of previously "undruggable" proteins. These heterobifunctional molecules consist of a target-binding warhead, an E3 ligase-recruiting ligand, and a chemical linker. Among the over 600 human E3 ligases, Cereblon (CRBN) remains the most widely utilized recruiter in clinical and preclinical development. This is largely due to the favorable physicochemical properties of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, which keep the overall molecular weight of CRBN PROTACs lower than those recruiting von Hippel-Lindau (VHL) or MDM2 [1].

Historically, polyethylene glycol (PEG) was the default linker motif due to its synthetic ease and aqueous solubility. However, as the field has shifted from developing in vitro tool compounds to optimizing systemic exposure and pharmacokinetics (DMPK), alkyl chain linkers have re-emerged as a critical design element. Alkyl linkers compress the topological polar surface area (TPSA) and eliminate recurring hydrogen-bond acceptors, driving the molecule into a "membrane-friendly cylinder" that significantly enhances cell permeability [2].

Physicochemical Profiling: Alkyl vs. PEG Linkers

The choice between a hydrophilic PEG linker and a lipophilic alkyl chain profoundly influences a PROTAC's cell permeability, metabolic stability, and its ability to form a productive ternary complex [3]. While PEG linkers improve aqueous solubility, their flexibility can introduce a severe entropic penalty upon ternary complex formation. Furthermore, the repeated ether oxygens in PEG chains inflate the TPSA, creating a "polarity ceiling" that hinders passive membrane diffusion.

Conversely, saturated or unsaturated hydrocarbon alkyl chains (typically C3 to C12) provide tunable hydrophobicity. At matched lipophilicity, alkyl-linked degraders consistently outperform PEGylated analogues in parallel artificial membrane permeability assays (PAMPA), correlating to improved unbound concentrations in plasma and target tissues [2].

Table 1: Quantitative and Qualitative Comparison of PROTAC Linker Motifs [2, 3]

| Physicochemical Property | Alkyl Chain Linkers (-CH₂-) | Polyethylene Glycol (PEG) Linkers |

| Aqueous Solubility | Generally lower (Hydrophobic) | High (Hydrophilic) |

| Cell Permeability | High (Promotes passive membrane traversal) | Moderate (Requires folded conformations to shield polar groups) |

| Metabolic Stability | High (Metabolically inert; resistant to oxidative cleavage) | Moderate (Susceptible to oxidative ether cleavage) |

| Topological Polar Surface Area | Compressed (Lacks recurring oxygen atoms) | Expanded (Recurring hydrogen-bond acceptors) |

| Conformational Dynamics | Tends toward elongated anti-conformations; can undergo hydrophobic collapse | Highly flexible; prone to gauche effects and entropic penalties |

| Synthetic Accessibility | High (Grown via malonate chemistry or cross-metathesis) | High (Readily available functionalized building blocks) |

Structural Biology & Ternary Complex Dynamics

The fundamental mechanism of a PROTAC relies on the formation of a productive ternary complex (Protein of Interest [POI] – PROTAC – E3 Ligase). The linker must be precisely calibrated in length: too short, and steric clashes between the POI and CRBN prevent binding; too long, and the system suffers from an entropic penalty, reducing the cooperative binding affinity (

Furthermore, PROTACs are subject to the Hook Effect (prozone effect). Because they operate via event-driven pharmacology, excessive concentrations of the PROTAC saturate both the POI and CRBN individually, forming non-productive binary complexes rather than the required ternary complex, thereby halting degradation[5].

Fig 1. PROTAC-mediated ternary complex formation vs. the concentration-dependent Hook effect.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity during PROTAC development, researchers must employ orthogonal, self-validating assays. The workflow below outlines the critical path from biophysical validation to cellular efficacy.

Fig 2. Step-by-step experimental workflow for the validation of CRBN-recruiting PROTACs.

Protocol A: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

Purpose: To biophysically quantify the formation of the POI-PROTAC-CRBN ternary complex and calculate the cooperativity factor (

Step-by-Step Methodology:

-

Reagent Preparation: Prepare recombinant CRBN-DDB1 complex tagged with a Terbium-labeled antibody (Donor) and the POI tagged with a GFP or BODIPY-labeled antibody (Acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

-

Compound Titration: Dispense the alkyl-linked PROTAC into a 384-well microplate using an acoustic dispenser (e.g., Echo) in a 12-point dose-response curve (typically 10 pM to 10 µM).

-

Incubation: Add the POI and CRBN protein master mix to the wells. Incubate at room temperature for 2 hours to allow the system to reach thermodynamic equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm and measure emission ratios at 520 nm (Acceptor) and 490 nm (Donor).

-

Self-Validation/Controls:

-

Negative Control: Run a parallel assay using a PROTAC epimer (e.g., the inactive S-enantiomer of thalidomide) which cannot bind CRBN. This validates that the FRET signal is strictly dependent on specific CRBN engagement.

-

Competition Control: Pre-incubate the system with excess free lenalidomide. A reduction in FRET signal confirms the interaction is reversible and site-specific.

-

Protocol B: Cellular Degradation Assay (Western Blotting) for DC₅₀ and Dₘₐₓ

Purpose: To determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation efficacy (Dₘₐₓ) of the PROTAC in a live cellular environment. Causality: While TR-FRET proves binding, it does not prove degradation. Western blotting measures the actual depletion of the endogenous POI pool. Including specific pathway inhibitors proves that the depletion is caused by the Ubiquitin-Proteasome System (UPS) rather than off-target transcriptional downregulation or cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed the target cancer cell line (e.g., K562 or HEK293T) in 6-well plates at

cells/well. Incubate overnight at 37°C, 5% CO₂. -

PROTAC Treatment: Treat cells with the PROTAC in a concentration gradient (e.g., 1 nM to 10 µM) for a specific time course (typically 4, 8, and 24 hours).

-

Lysis and Protein Extraction: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins and collect the supernatant.

-

Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against the POI, CRBN, and a loading control (e.g., GAPDH or

-actin). -

Quantification: Image the blot using chemiluminescence. Normalize the POI band intensity to the loading control to calculate DC₅₀ and Dₘₐₓ.

-

Self-Validation/Controls:

-

Proteasome Rescue (MG132): Pre-treat a subset of cells with 10 µM MG132 (a 26S proteasome inhibitor) for 2 hours prior to PROTAC addition. If the POI is rescued from degradation, it validates that the mechanism is proteasome-dependent.

-

Neddylation Rescue (MLN4924): Pre-treat with MLN4924, which inhibits Cullin-RING ligase activation. Rescue of the POI confirms that degradation is strictly dependent on the active CUL4-CRBN E3 ligase complex.

-

Conclusion

The strategic incorporation of alkyl chain linkers in CRBN-recruiting PROTACs represents a critical maturation in the field of targeted protein degradation. By moving away from highly flexible, polar PEG chains, researchers can overcome the permeability and pharmacokinetic bottlenecks that plague large heterobifunctional molecules. When combined with rigorous, self-validating biophysical and cellular assays, the rational design of alkyl linker lengths (C3–C12) allows for the precise tuning of ternary complex geometry, ultimately yielding highly potent, drug-like degraders.

References

-

Troup, R. I., Baud, M. G. J., & Fallan, C. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. Available at:[Link]

-

Atilaw, Y., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. Available at:[Link]

-

Bricelj, A., et al. (2022). Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System. MDPI Pharmaceuticals, 15(11), 1379. Available at:[Link]

An In-depth Technical Guide to Thalidomide-5-O-C10-NH2: A Key Building Block for Targeted Protein Degradation

Introduction: The Emergence of Bifunctional Degraders and the Role of Thalidomide Derivatives

The landscape of modern drug discovery is increasingly focused on targeted protein degradation (TPD), a powerful strategy that harnesses the cell's own machinery to eliminate disease-causing proteins.[1][2] At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4]

This guide provides a comprehensive technical overview of Thalidomide-5-O-C10-NH2, a crucial building block in the synthesis of PROTACs. Thalidomide and its derivatives are well-established ligands for the E3 ligase Cereblon (CRBN).[4][5][6][7] By incorporating a thalidomide moiety, PROTACs can effectively recruit CRBN to a specific protein of interest, thereby initiating the degradation cascade. The C10 amino linker provides a versatile attachment point for a ligand that binds to the target protein, allowing for the creation of a diverse array of potent and selective protein degraders.

This document will delve into the molecular and physicochemical properties of Thalidomide-5-O-C10-NH2, its synthesis, and its application in the development of PROTACs. Detailed experimental protocols for its characterization are also provided to aid researchers in its practical application.

Molecular Profile and Physicochemical Properties

Thalidomide-5-O-C10-NH2 is a derivative of thalidomide featuring a 10-carbon alkyl chain with a terminal amine group attached to the 5-position of the phthalimide ring via an ether linkage. It is important to note that a closely related and more commonly commercially available analog, Thalidomide-5-NH -C10-NH2, features an amino linkage instead of an ether linkage. This guide will focus on the specified ether-linked compound, but researchers should be aware of this common alternative.

The addition of the C10 linker significantly influences the physicochemical properties of the parent thalidomide molecule. Generally, increasing the length of an alkyl chain in thalidomide analogs leads to decreased aqueous solubility and a lower melting point, while increasing the lipophilicity, as indicated by a higher log partition coefficient (LogP).[8][9] These properties are critical considerations in the design of PROTACs, as they can impact cell permeability and pharmacokinetic profiles.

| Property | Value | Source |

| Molecular Formula | C23H31N3O5 | Calculated |

| Molecular Weight | 429.51 g/mol | Calculated |

| Appearance | White to off-white solid | Expected |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol | [10] |

| pKa | Not experimentally determined | |

| LogP | Not experimentally determined |

Note: The molecular formula and weight are calculated for the free base form of Thalidomide-5-O-C10-NH2. The hydrochloride salt form, often used to improve solubility and handling, will have a different molecular weight.

Synthesis of Thalidomide-5-O-C10-NH2

The synthesis of Thalidomide-5-O-C10-NH2 can be achieved through a multi-step process, starting from commercially available thalidomide or its precursors. A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction on a suitably functionalized phthalimide ring.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for Thalidomide-5-O-C10-NH2.

Experimental Protocol: Synthesis

Step 1: Synthesis of Boc-Thalidomide-5-O-C10-NH2

-

To a solution of 5-hydroxythalidomide (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K2CO3, 2-3 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of Boc-protected 10-bromodecan-1-amine (1.1 equivalents) in DMF to the reaction mixture.

-

Heat the reaction to 80-90°C and stir under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected Thalidomide-5-O-C10-NH2.

Step 2: Deprotection to Yield Thalidomide-5-O-C10-NH2

-

Dissolve the Boc-protected Thalidomide-5-O-C10-NH2 (1 equivalent) in a minimal amount of dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is no longer visible by TLC or HPLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by preparative HPLC or by precipitation from a suitable solvent system (e.g., ether/hexane) to yield the final product, Thalidomide-5-O-C10-NH2.

Application in PROTACs: Mechanism of Action

Thalidomide-5-O-C10-NH2 serves as the E3 ligase-recruiting moiety in a PROTAC. The thalidomide portion of the molecule binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[4][7] The terminal amine of the C10 linker is then coupled to a ligand that specifically binds to a protein of interest (POI).

Caption: Mechanism of action for a thalidomide-based PROTAC.

The formation of this ternary complex (POI-PROTAC-CRBN) brings the POI into close proximity to the E3 ligase machinery, leading to the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[3]

Characterization and Quality Control

Ensuring the identity, purity, and stability of Thalidomide-5-O-C10-NH2 is critical for its successful application in PROTAC development. A combination of analytical techniques should be employed for comprehensive characterization.

Experimental Protocol: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the synthesized compound.

-

Method:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration of the peaks to verify the expected proton and carbon environments of the molecule.

-

2. Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight of the compound and confirm its elemental composition.

-

Method:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using high-resolution mass spectrometry (HRMS) with an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Compare the observed m/z value with the calculated exact mass of the protonated molecule [M+H]+.

-

3. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the compound.

-

Method:

-

Develop a suitable HPLC method using a reverse-phase column (e.g., C18).

-

Prepare a standard solution of the sample at a known concentration.

-

Inject the sample and analyze the chromatogram. Purity is determined by the area percentage of the main peak. A purity of >95% is generally recommended for biological assays.[8][9]

-

Caption: A typical workflow for the analytical characterization of Thalidomide-5-O-C10-NH2.

Conclusion

Thalidomide-5-O-C10-NH2 represents a vital tool for researchers and drug developers in the field of targeted protein degradation. Its ability to effectively recruit the E3 ligase Cereblon, combined with a versatile linker for attachment of target-binding ligands, makes it an indispensable component in the design and synthesis of novel PROTACs. The methodologies and data presented in this guide are intended to provide a solid foundation for the synthesis, characterization, and application of this important molecule, ultimately contributing to the advancement of new therapeutic modalities for a wide range of diseases.

References

-

Muller, G. W., et al. (2002). Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs. Journal of Pharmaceutical Sciences, 91(1), 123-134. Available from: [Link]

-

ResearchGate. (n.d.). Physicochemical Characterization and Solubility Analysis of Thalidomide and Its N-Alkyl Analogs. Available from: [Link]

-

GlpBio. (n.d.). Thalidomide-5-O-C10-NH2 hydrochloride. Available from: [Link]

-

ACS Central Science. (2025, October 21). Proteome-Wide Discovery of Degradable Proteins Using Bifunctional Molecules. Available from: [Link]

-

ResearchGate. (n.d.). Calculated Physicochemical Properties. Available from: [Link]

-

Asahi Lab. (n.d.). Biomolecular behavior of thalidomide and its derivatives. Available from: [Link]

-

Sygnature Discovery. (n.d.). Bifunctional Degrader Drug Discovery: The Power of measuring EPSA. Available from: [Link]

-

Ramachndran, D., et al. (2011). A Novel and Efficient Synthesis of Thalidomide. International Journal of ChemTech Research, 3(1), 234-237. Available from: [Link]

-

ResearchGate. (n.d.). Chemistries of bifunctional PROTAC degraders. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Design and characterization of a heterobifunctional degrader of KEAP1. Available from: [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2024, May 1). An in-depth review of thalidomide's basic moieties. Available from: [Link]

-

ACS Publications. (2019, June 14). Facile Synthesis of Thalidomide. Available from: [Link]

- Google Patents. (n.d.). US20050272934A1 - Process for the synthesis of thalidomide.

-

National Center for Biotechnology Information. (n.d.). Thalidomide. PubChem Compound Summary for CID 5426. Available from: [Link]

-

MDPI. (2025, December 10). Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids?. Available from: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). thalidomide. Available from: [Link]

-

PubMed. (2024, April 29). Protein degraders - from thalidomide to new PROTACs. Available from: [Link]

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Design and characterization of a heterobifunctional degrader of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.cn [glpbio.cn]

- 7. Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? [mdpi.com]

- 8. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Optimizing Degradation: The Strategic Use of Thalidomide-5-O-C10-NH2 in PROTAC Design

The following technical guide is structured to serve as an authoritative handbook for the application of Thalidomide-5-O-C10-NH2 in targeted protein degradation (TPD). It deviates from standard templates to focus on the specific "linkerology" and physicochemical challenges posed by this hydrophobic motif.

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of ternary complex stability, cell permeability, and metabolic fate.[1][2][] Thalidomide-5-O-C10-NH2 represents a specialized "Anchor-Linker" module combining a Cereblon (CRBN) ligand with a lipophilic decyl (C10) chain terminating in a primary amine.

This guide details the mechanistic rationale for selecting this specific motif over standard PEG-based linkers, provides a self-validating synthesis protocol, and outlines the troubleshooting steps necessary to manage its significant hydrophobicity.

Part 1: Mechanistic Rationale & Chemical Biology

Structural Anatomy

The molecule consists of three functional domains:

-

The Anchor (Thalidomide): Binds the tri-tryptophan pocket of CRBN.

-

The Exit Vector (5-O-Position): The linker is attached via an ether bond at the C5 position of the phthalimide ring. Unlike C4-substituted analogs, C5 derivatives often project the linker into a distinct solvent-exposed region, potentially altering the ternary complex geometry and accessing different lysine residues on the Protein of Interest (POI) for ubiquitination.

-

The Spacer (C10 Alkyl): A 10-carbon saturated chain.

The "Alkyl Effect" in Linkerology

Why choose a C10 alkyl chain over a hydrophilic PEG linker?

-

Permeability (The Chameleonic Effect): Long alkyl chains can collapse onto the hydrophobic core of the PROTAC in aqueous environments or extend in lipid bilayers. This "molecular folding" shields polar surface area (PSA), often resulting in superior passive permeability compared to PEG chains of equivalent length.

-

Metabolic Stability: PEG linkers are susceptible to oxidative cleavage of the ether bonds in vivo.[] The saturated C10 chain is metabolically robust, though it introduces liability for cytochrome P450 hydroxylation at the terminal positions.

Pathway Visualization

The following diagram illustrates the formation of the ternary complex using this specific linker module.

Caption: Schematic of the ternary complex facilitated by Thalidomide-5-O-C10-NH2. The C10 linker spans the gap between E3 and POI, while its flexibility allows for induced protein-protein interactions.

Part 2: Comparative Data (Alkyl vs. PEG)

When designing a library, it is crucial to pair Thalidomide-5-O-C10-NH2 with a PEG-based counterpart (e.g., Thalidomide-PEG4-NH2) to assess the impact of linker composition.

| Feature | Thalidomide-5-O-C10-NH2 (Alkyl) | Thalidomide-PEG-NH2 (Ether) |

| Hydrophobicity (cLogP) | High (Increases lipophilicity) | Low (Increases solubility) |

| Cell Permeability | High (via chameleonic folding) | Low to Moderate |

| Solubility (Aq) | Poor (Risk of aggregation) | Excellent |

| Conformation | Flexible, but tends to collapse | Flexible, solvated |

| Metabolic Risk | Hydroxylation (CYP450) | Oxidative cleavage |

| Best Use Case | Intracellular targets, membrane-bound proteins, or when PEG analogs fail to penetrate cells. | Cytosolic targets where solubility is the limiting factor. |

Part 3: Experimental Protocol (Conjugation & Synthesis)

This protocol describes the conjugation of Thalidomide-5-O-C10-NH2 to a Target Protein Ligand containing a carboxylic acid (POI-COOH).

Reagents & Equipment

-

Amine: Thalidomide-5-O-C10-NH2 (HCl salt usually).[4]

-

Acid: POI-COOH (1.0 equiv).

-

Coupling Agent: HATU (1.2 equiv) or PyBOP.

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 5.0 equiv).

-

Solvent: Anhydrous DMF or DMSO (Due to C10 chain hydrophobicity, DCM may not dissolve the salt form well).

Step-by-Step Workflow

-

Activation:

-

Dissolve POI-COOH (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Add HATU (1.2 equiv) and DIPEA (2.0 equiv).

-

Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.

-

Checkpoint: Solution should turn slightly yellow (characteristic of HATU activation).

-

-

Coupling:

-

Add Thalidomide-5-O-C10-NH2 (1.0–1.1 equiv) directly to the reaction mixture.

-

Add remaining DIPEA (2.0 equiv) to ensure the amine is free-based.

-

Stir at RT for 2–16 hours. Monitor by LC-MS.

-

-

Monitoring (Self-Validation):

-

LC-MS Condition: Use a C18 column with a high organic gradient (e.g., 50% -> 100% Acetonitrile) because the C10 chain makes the product very non-polar.

-

Success Criteria: Disappearance of POI-COOH mass; appearance of Product mass [M+H]+.

-

-

Workup & Purification:

-

Note: Do not perform an aqueous extraction if the product is highly lipophilic (it may form an emulsion).

-

Direct Prep-HPLC: Dilute the reaction mixture with DMSO/MeOH (1:1), filter, and inject onto a Reverse Phase C18 Prep-HPLC.

-

Gradient: Start high! 40% B to 100% B (B = Acetonitrile + 0.1% Formic Acid). The C10 linker often causes the PROTAC to elute late.

-

Synthesis Workflow Diagram

Caption: Step-by-step synthesis workflow for conjugating Thalidomide-5-O-C10-NH2 to a target ligand.

Part 4: Troubleshooting & Optimization

Solubility Issues (The "Brick Dust" Phenomenon)

The C10 alkyl chain combined with a flat aromatic POI ligand can lead to extreme insolubility.

-

Symptom: Compound precipitates in DMSO or culture media.

-

Solution:

-

Synthesis: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF.

-

Assays: Formulate stock solutions at lower concentrations (e.g., 1 mM rather than 10 mM). Use 0.01% Tween-80 in assay buffers to prevent non-specific binding to plastics.

-

"Hook Effect" Validation

Because the C10 linker is long, it may facilitate the formation of binary complexes (PROTAC-POI or PROTAC-E3) that do not cooperate to form the ternary complex at high concentrations.

-

Protocol: Perform a degradation assay with a wide concentration range (1 nM to 10 µM).

-

Observation: A bell-shaped curve indicates the Hook Effect. If the curve is flat at high concentrations, the C10 linker might be driving non-specific hydrophobic aggregation rather than true competitive inhibition.

References

-

Hendrick, C. E., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Cecchini, C., et al. (2022).[5] Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics. Chimia. Retrieved from [Link]

Sources

Engineering Targeted Protein Degradation: A Technical Guide to Functionalized Thalidomide Derivatives

Introduction to Cereblon-Mediated Protein Degradation

Targeted Protein Degradation (TPD) has catalyzed a paradigm shift in modern pharmacology, moving the field from occupancy-driven inhibition to event-driven degradation. At the forefront of this revolution are functionalized thalidomide derivatives, which act as the E3 ligase-recruiting moiety in Proteolysis Targeting Chimeras (PROTACs) and molecular glues[1].

Originally developed as a sedative, thalidomide's mechanism of action was demystified when Cereblon (CRBN) was identified as its primary direct target[2]. CRBN serves as the substrate-recognition receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex[3]. By functionalizing the thalidomide scaffold, researchers can hijack this ubiquitin-proteasome system (UPS) to selectively ubiquitinate and degrade "undruggable" proteins of interest (POIs), ranging from oncogenic kinases to viral proteases[4].

Mechanistic Foundation: The CRBN-Thalidomide Axis

To design effective PROTACs, one must understand the structural causality of the CRBN-ligand interaction. The thalidomide molecule consists of two distinct rings: the glutarimide ring and the phthalimide ring .

-

The Glutarimide Anchor: The glutarimide ring inserts deeply into a highly conserved tri-tryptophan hydrophobic pocket of the CRBN protein[5]. Causality of Design: Any chemical modification or substitution on the glutarimide ring typically abolishes CRBN binding[6]. Therefore, this moiety must remain unmodified in PROTAC design.

-

The Phthalimide Exit Vector: Unlike the glutarimide ring, the phthalimide ring remains solvent-exposed upon CRBN binding. Causality of Design: Because it protrudes from the binding pocket, the phthalimide ring serves as the ideal "exit vector" for attaching chemical linkers[7]. Functionalization at the C4 or C5 positions of the phthalimide ring (as seen in pomalidomide and lenalidomide derivatives) allows for the conjugation of POI-targeting warheads without inducing steric clashes that would disrupt E3 ligase recruitment[7].

Diagram 1: The CRL4-CRBN-PROTAC Ternary Complex and Ubiquitin-Proteasome Pathway.

Structural Design and Linker Chemistry

The success of a thalidomide-based PROTAC relies heavily on the linker connecting the CRBN binder to the target warhead. The linker is not merely a passive string; it actively dictates the thermodynamics of the ternary complex (CRBN–PROTAC–POI)[8].

-

Linker Composition: Polyethylene glycol (PEG) linkers (e.g., PEG6) are frequently used because they enhance the aqueous solubility of the highly hydrophobic thalidomide core[9]. Conversely, rigid alkyl or alkyne linkers are employed to restrict conformational freedom, which can reduce the entropic penalty of ternary complex formation and enhance degradation cooperativity[7].

-

Attachment Points: The C4-amino group of pomalidomide is a highly sought-after handle for amide coupling reactions[9]. It provides a strategic trajectory that has proven highly effective in degrading targets like BRD4 and SARS-CoV-2 Mpro[4].

Quantitative Data Summary: Representative Thalidomide-Based Degraders

The table below summarizes key quantitative metrics (DC50: concentration inducing 50% degradation; Dmax: maximum degradation achieved) for benchmark thalidomide-derived degraders.

| Degrader / PROTAC | Target Protein | E3 Ligase Ligand | Linker / Exit Vector | DC50 | Dmax |

| dBET1 | BRD4 | Thalidomide | Alkyl-PEG (C4-amide) | ~430 nM | >85% |

| ARV-825 | BRD4 | Pomalidomide | PEG (C4-amine) | <1 nM | >95% |

| PROTAC A | SARS-CoV-2 Mpro | Thalidomide | Alkyl (C4-ether) | ~0.53 µM | >90% |

| Lenalidomide | IKZF1 / IKZF3 | Lenalidomide | N/A (Molecular Glue) | ~1.5 µM | >80% |

Self-Validating Experimental Protocols

To establish trustworthiness in TPD research, it is not enough to simply observe a reduction in target protein levels. A robust protocol must be a self-validating system that proves the degradation is specifically mediated by the CRBN-proteasome axis, rather than off-target toxicity or transcriptional downregulation[4].

Protocol: In Cellulo Target Degradation and Mechanistic Validation

This assay utilizes specific chemical inhibitors to validate the causality of the degradation pathway.

Materials Required:

-

Target-expressing cell line (e.g., HEK293 or disease-specific lines).

-

Synthesized PROTAC compound.

-

MG132 (Proteasome inhibitor).

-

MLN4924 (Neddylation inhibitor; blocks Cullin-RING ligase activation).

-

Free Thalidomide or Pomalidomide (CRBN competitor).

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in 6-well plates at a density of

cells/well. Incubate overnight at 37°C, 5% CO2. -

Pre-treatment (The Validation Step): To establish mechanistic causality, divide the wells into the following pre-treatment groups for 2 hours prior to PROTAC addition:

-

Group A (Control): Vehicle (0.1% DMSO).

-

Group B (Proteasome Check): 10 µM MG132.

-

Group C (E3 Ligase Check): 1 µM MLN4924.

-

Group D (CRBN Competition): 100 µM free Thalidomide.

-

-

PROTAC Treatment: Add the PROTAC to all groups at its estimated DC90 concentration (e.g., 100 nM to 1 µM depending on the compound). Incubate for 12 to 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear the lysate.

-

Quantification: Perform SDS-PAGE and Western Blotting. Probe for the Target Protein, CRBN, and a loading control (e.g., GAPDH or

-actin). -

Data Interpretation (Causality Logic):

-

If the target is degraded in Group A, but target levels are rescued (restored to baseline) in Groups B, C, and D, the system self-validates that the PROTAC functions strictly through the CRBN-CRL4-Proteasome pathway[4].

-

Diagram 2: Iterative Workflow for PROTAC Synthesis, Screening, and Mechanistic Validation.

Future Perspectives

The evolution of glutarimide chemistry continues to push the boundaries of TPD. Recent advances include the development of "masked" glutarimide strategies to overcome the chemical instability of the imide ring during harsh synthetic coupling steps[10]. As we expand the library of functionalized thalidomide derivatives, the ability to rationally design ternary complexes will enable the degradation of increasingly challenging therapeutic targets.

References

-

Molecular mechanisms of thalidomide and its derivatives - PMC Source: nih.gov URL:[Link]

-

(PDF) Targeted protein degradation using thalidomide and its derivatives Source: researchgate.net URL:[Link]

-

Essential Thalidomide Derivatives for High-Efficiency PROTAC Design Source: pharmaffiliates.com URL:[Link]

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: frontiersin.org URL:[Link]

-

Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? Source: mdpi.com URL:[Link]

-

De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives Source: acs.org URL:[Link]

-

Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders Source: scispace.com URL:[Link]

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification Source: rsc.org URL:[Link]

-

Integrated computational screen and validation of thalidomide-based PROTACs targeting SARS-CoV-2 main protease Source: nih.gov URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Integrated computational screen and validation of thalidomide-based PROTACs targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]

Mechanistic & Kinetic Principles of Thalidomide-Based E3 Ligase Recruitment

Technical Whitepaper | Version 1.0

Executive Summary

The recruitment of the E3 ubiquitin ligase Cereblon (CRBN) via thalidomide and its analogs (IMiDs) represents a paradigm shift in pharmacology—moving from occupancy-driven inhibition to event-driven protein degradation. This guide dissects the molecular mechanics of thalidomide-CRBN interaction, the thermodynamics of ternary complex formation, and the critical safety liabilities associated with neosubstrate recruitment. It provides actionable protocols for validating these mechanisms in a drug discovery setting.

Structural Mechanistics of Recruitment[1]

The Tri-Tryptophan Pocket

The efficacy of thalidomide-based recruiters hinges on the specific interaction between the glutarimide moiety of the ligand and the thalidomide-binding domain (TBD) of CRBN. Crystallographic studies reveal that this interaction occurs within a hydrophobic "cage" formed by three invariant tryptophan residues: Trp380, Trp386, and Trp400 (human numbering).

-

Binding Mode: The glutarimide ring inserts into this tri-Trp pocket, forming critical hydrogen bonds with the backbone of the TBD. This occupancy alters the surface topology of CRBN.

-

Linker Attachment: For PROTAC design, the glutarimide ring must remain unmodified to maintain CRBN affinity. Linkers are invariably attached to the phthalimide ring (typically at the C4 or C5 position), which remains solvent-exposed and available for conjugation to a protein-of-interest (POI) ligand.

Enantioselectivity & Stability

Thalidomide exists as a racemate, but CRBN exhibits high enantioselectivity.

-

The (S)-Enantiomer: Exhibits ~10-fold higher affinity for CRBN and is primarily responsible for the teratogenic phenotype.

-

The (R)-Enantiomer: Binds with lower affinity.

-

In Vivo Racemization: Under physiological conditions, the acidic proton on the chiral center of the glutarimide ring allows rapid interconversion between (R) and (S) forms. Consequently, administering a pure enantiomer does not eliminate teratogenic risk.

Molecular Glues vs. PROTACs

While both utilize thalidomide scaffolds, their recruitment mechanisms differ fundamentally:

| Feature | Molecular Glues (e.g., Lenalidomide) | PROTACs (Heterobifunctional) |

| Valency | Monovalent | Bivalent (connected via linker) |

| Interface | Induces direct protein-protein interaction (PPI) between CRBN and Neosubstrate. | Linker spans the gap; direct PPI is preferred but not strictly required. |

| Dependence | Highly dependent on surface complementarity (e.g., "G-loop" on neosubstrate). | Dependent on linker length/composition and POI ligand affinity. |

| Kinetics | Often highly cooperative ( | Variable cooperativity; can function with |

Thermodynamics of the Ternary Complex

The formation of the Target:PROTAC:E3 ternary complex is the rate-limiting step for ubiquitination. It is governed by the cooperativity factor (

-

Positive Cooperativity (

): The binding of the PROTAC to one protein increases its affinity for the second.[1] This creates a stable, long-lived complex essential for efficient ubiquitination.[2] -

The Hook Effect (Prozone): At high PROTAC concentrations, binary complexes (PROTAC:E3 and PROTAC:POI) saturate the system, preventing the two proteins from meeting. This results in a bell-shaped dose-response curve (autoinhibition).

Visualization: The Ubiquitination Cascade

The following diagram illustrates the logic flow from binary binding to proteasomal degradation.

Figure 1: Mechanism of PROTAC-mediated degradation. Note the "Hook Effect" feedback loop where excess PROTAC destabilizes the ternary complex.

Safety: The Mechanism of Teratogenicity[4][5]

Scientific integrity requires addressing the off-target liabilities of thalidomide derivatives. The teratogenicity is not random toxicity but a specific "neomorphic" activity.

-

SALL4 Degradation: The transcription factor SALL4 is essential for limb development.[3] Thalidomide acts as a molecular glue, altering the CRBN surface to recruit SALL4 (specifically via a glycine in Zinc Finger 2).

-

Species Specificity: This degradation occurs in humans, primates, and rabbits (which have the specific SALL4 sequence) but not in mice.[3][4] This explains why initial rodent safety studies failed to predict human birth defects.

-

Screening Implication: All thalidomide-based degraders must be screened against SALL4 and IKZF1/3 to assess off-target safety profiles.

Experimental Protocols

Protocol A: TR-FRET for Ternary Complex Kinetics

Objective: Quantify the cooperativity (

Reagents:

-

Donor: Terbium-labeled anti-GST antibody (binds GST-CRBN).

-

Acceptor: d2-labeled anti-His antibody (binds His-POI).

-

Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.

Workflow:

-

Preparation: Prepare a matrix of PROTAC concentrations (serial dilution, typically 0.1 nM to 10 µM).

-

Master Mix: Mix GST-CRBN (final 50 nM) and His-POI (final 50 nM) with Donor/Acceptor antibodies in assay buffer.

-

Incubation: Dispense 15 µL Master Mix + 5 µL PROTAC into a 384-well low-volume white plate. Incubate for 60 minutes at RT (equilibrium).

-

Readout: Measure Time-Resolved Fluorescence (Excitation: 340 nm; Emission: 620 nm & 665 nm).

-

Analysis: Calculate TR-FRET Ratio (

). Plot Ratio vs. [PROTAC].-

Bell Curve: A symmetric bell curve confirms ternary complex formation and the Hook effect.

-

Shift: A left-shifted peak relative to binary

indicates positive cooperativity.

-

Protocol B: HiBiT Lytic Detection for Cellular Degradation

Objective: Measure endogenous degradation kinetics (

System: CRISPR-Cas9 knock-in of an 11-amino acid HiBiT tag to the endogenous POI locus.[5][6]

Workflow:

-

Seeding: Plate HiBiT-POI cells (e.g., HEK293) at 20,000 cells/well in 96-well white plates. Allow attachment overnight.

-

Treatment: Treat cells with PROTAC dose-response (e.g., 6-point dilution) for desired time (usually 4–24 hours).

-

Lysis: Add equal volume of Nano-Glo® HiBiT Lytic Reagent (contains LgBiT protein and substrate).[7]

-

Detection: Shake for 10 mins. Measure luminescence.

-

Normalization: Normalize signal to DMSO control (100%) and "No Cell" blank (0%).

-

Calculation:

is the concentration achieving 50% degradation relative to

-

Visualization: TR-FRET Workflow Logic

Figure 2: Step-by-step workflow for TR-FRET ternary complex validation.

References

-

Ito, T., et al. (2010).[12] "Identification of a primary target of thalidomide teratogenicity." Science. Link

-

Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature.[12] Link

-

Donovan, K. A., et al. (2018).[4] "Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome."[10] eLife. Link

-

Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology. Link

-

Promega Corporation. "HiBiT Lytic Detection System Protocol." Link

-

BenchChem. "Step-by-Step Guide to Ternary Complex Formation Assays (TR-FRET)." Link

Sources

- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]

- 5. Target Degradation [worldwide.promega.com]

- 6. Innovative Imaging Solutions for Targeted Protein Degradation [france.promega.com]

- 7. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

Architectural Divergence in PROTAC Design: A Technical Analysis of Thalidomide-5-O-C10-NH2 vs. Pomalidomide Linkers

Executive Summary

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the destruction of previously "undruggable" proteins. The majority of clinical-stage PROTACs hijack the Cereblon (CRBN) E3 ubiquitin ligase[1]. While the glutarimide ring is universally conserved for CRBN binding, the choice of the solvent-exposed phthalimide exit vector and the chemical composition of the linker dictate the thermodynamic stability of the ternary complex and the molecule's off-target profile[2]. This whitepaper provides an in-depth technical comparison between the standard Pomalidomide (C4-amino) linker systems and the specialized Thalidomide-5-O-C10-NH2 (C5-ether) linker, detailing the causality behind their experimental applications.

Mechanistic Foundations: Hijacking the CRBN E3 Ligase

CRBN functions as the substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex, interacting with the adaptor protein DDB1[1]. Immunomodulatory imide drugs (IMiDs) such as thalidomide and pomalidomide bind to the tri-tryptophan pocket of CRBN via their glutarimide ring[3].

The mechanism of action relies on the PROTAC acting as a molecular bridge. Once the glutarimide ring anchors into CRBN, the attached linker projects outward into the solvent, presenting a warhead to the Protein of Interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome[2].

Fig 1. CRBN-mediated targeted protein degradation pathway via PROTAC ternary complex formation.

Structural Divergence: The C4 vs. C5 Exit Vector Paradigm

The primary distinction between Pomalidomide linkers and Thalidomide-5-O-C10-NH2 lies in the geometric projection of the linker (the exit vector) and its inherent off-target liabilities[2].

Pomalidomide (C4-Amino Exit Vector)

Pomalidomide is the most widely utilized CRBN ligand due to its superior binding affinity compared to thalidomide[2]. The substitution occurs at the C4 position of the phthalimide ring via an amino group.

-

Trajectory: The C4 position projects the linker at a dihedral angle of approximately 25° from the glutarimide mean[]. This specific vector minimizes the entropic penalty during ternary complex formation for many kinase targets[].

-

Off-Target Liability: Pomalidomide possesses inherent "molecular glue" activity, recruiting zinc finger (ZF) transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) to CRBN, leading to their unintended degradation[1]. While acceptable in oncology, this is a severe liability in non-oncology indications[2].

Thalidomide-5-O-C10-NH2 (C5-Ether Exit Vector)

To circumvent the limitations of the C4 vector, researchers utilize the C5 position. Thalidomide-5-O-C10-NH2 features an ether linkage at the C5 position of the phthalimide ring, extending into a 10-carbon (C10) aliphatic chain terminating in a primary amine.

-

Trajectory: The C5 exit vector projects at a distinct angle compared to C4. For certain POIs where the C4 trajectory causes steric clashes between the POI and CRBN, shifting to the C5 vector can rescue ternary complex formation[1].

-

Selectivity Enhancement: Strategic chemical modification at the C5 position disrupts the binding interface required for IKZF1/3 recruitment[2]. Therefore, Thalidomide-5-O-based PROTACs effectively mitigate off-target zinc finger degradation, maintaining on-target potency with a cleaner safety profile[2].

-

Linker Composition: The C10 alkyl chain is highly lipophilic. Unlike PEG linkers, which contain hydrogen bond acceptors that can incur a desolvation penalty, aliphatic chains often exhibit superior cell membrane permeability, albeit at the cost of aqueous solubility.

Fig 2. Structural and functional divergence between C4 and C5 exit vectors in CRBN ligands.

Physicochemical & Thermodynamic Profiling

The selection between these two building blocks drastically alters the final physicochemical properties of the PROTAC. The table below summarizes the core differences.

| Parameter | Pomalidomide-PEGx-NH2 | Thalidomide-5-O-C10-NH2 |

| Exit Vector | C4 (Phthalimide ring) | C5 (Phthalimide ring) |

| Linker Attachment | Amine / Amide | Ether (-O-) |

| CRBN Binding Affinity | Very High (Nanomolar) | High |

| IKZF1/3 Degradation Risk | High (Inherent molecular glue) | Low (Steric mitigation at C5) |

| Linker Flexibility | High (PEG chains) | Moderate (Aliphatic chain) |

| Lipophilicity (clogP) | Lower (Hydrophilic PEG oxygen atoms) | Very High (C10 hydrocarbon chain) |

| Primary Use Case | Default starting point for oncology PROTACs | Non-oncology targets requiring high selectivity |

Experimental Workflows: Synthesizing and Validating PROTACs

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological validation of PROTACs utilizing these linkers.

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes the conjugation of the terminal primary amine of Thalidomide-5-O-C10-NH2 (or a Pomalidomide-linker-NH2) to a carboxylic acid-bearing POI warhead.

Rationale & Causality: HATU is utilized because it efficiently activates the carboxylic acid of the warhead, minimizing epimerization of complex chiral centers. DIPEA acts as a non-nucleophilic base to deprotonate the terminal amine of the linker without participating in unwanted side reactions.

-

Preparation: Dissolve 1.0 equivalent of the POI warhead (bearing a free -COOH) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

-

Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA to the solution. Stir at room temperature for 15 minutes to form the active ester intermediate.

-

Conjugation: Add 1.1 equivalents of Thalidomide-5-O-C10-NH2 hydrochloride.

-

Self-Validation (Reaction Monitoring): Monitor the reaction progress via LC-MS. The reaction is self-validating when the starting material mass disappears and the desired PROTAC mass

emerges. -

Purification: Quench the reaction with water, extract with ethyl acetate, and purify the concentrated organic layer via preparative HPLC to yield the final PROTAC.

Protocol 2: Ternary Complex Validation via TR-FRET

Confirming degradation is insufficient; one must prove the degradation is driven by ternary complex formation rather than off-target toxicity.

Rationale & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard biochemical assays because it specifically measures the proximity induced by the PROTAC (the ternary complex), rather than binary binding to isolated proteins.

-

Reagent Assembly: Prepare a master mix containing Terbium-labeled CRBN (Tb-CRBN, donor) and a fluorescently labeled POI (e.g., FITC-POI or Bodipy-POI, acceptor) in assay buffer.

-

Titration: Dispense the PROTAC into a 384-well microplate in a 10-point concentration response curve (e.g., 1 pM to 10 µM).

-

Incubation: Add the protein master mix to the PROTAC wells. Incubate for 60 minutes at room temperature to allow equilibrium of the POI-PROTAC-CRBN complex.

-

Self-Validation (Competition Control): Include a negative control well containing the PROTAC, the proteins, and a 100-fold excess of free Pomalidomide. A reduction in the FRET signal in this well confirms that ternary complex formation is strictly CRBN-dependent and not an artifact of protein aggregation.

-

Detection: Read the plate on a TR-FRET compatible microplate reader. Calculate the "Hook Effect" (signal drop at high concentrations), which is the hallmark signature of a true heterobifunctional PROTAC.

Causality in PROTAC Design: Why Choose Which?

The decision to use Thalidomide-5-O-C10-NH2 versus a Pomalidomide linker is dictated by the biological target and the desired safety profile:

-

Opt for Pomalidomide (C4): When targeting oncology indications where maximum CRBN affinity is required, and the concurrent degradation of IKZF1/3 is either therapeutically beneficial or non-interfering[2]. The C4 vector is the industry standard and pairs exceptionally well with hydrophilic PEG linkers to maintain aqueous solubility[].

-

Opt for Thalidomide-5-O-C10-NH2 (C5): When developing PROTACs for neurodegenerative or autoimmune diseases where IKZF1/3 degradation poses an unacceptable toxicity risk[2]. Furthermore, the highly lipophilic C10 chain is advantageous when targeting membrane-associated proteins or when attempting to cross the blood-brain barrier (BBB), where the desolvation penalty of PEG linkers would prohibit target engagement.

References

1.[1] E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers URL: 2.[2] A Comparative Guide to Pomalidomide vs. Thalidomide-Based PROTACs - Benchchem URL: 3.[] Pomalidomide Chemistry and Linker Design Strategies - BOC Sciences URL: 4.[3] Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - NIH/PMC URL:

Sources

Strategic Implementation of C10 Alkyl Linkers in Targeted Protein Degradation

Executive Summary: The "Goldilocks" Zone of Linkerology

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is far more than a passive bridge; it is a critical determinant of ternary complex cooperativity, cell permeability, and metabolic stability. While Polyethylene Glycol (PEG) linkers have historically dominated due to their solubility profiles, they often suffer from poor membrane permeability (low

This guide focuses on C10 alkyl linkers (decyl chains). Sitting at the intersection of "long-reach" capability (~12–15 Å) and high lipophilicity, C10 linkers offer a strategic alternative for targets requiring significant spatial separation between the E3 ligase and the Protein of Interest (POI) without the polarity penalties of long PEG chains. This guide provides a technical roadmap for designing, synthesizing, and validating C10-linked degraders.

Physicochemical Rationale: C10 Alkyl vs. PEG

The decision to employ a C10 alkyl linker is primarily driven by the need to balance reach with permeability .

Comparative Analysis

| Feature | C10 Alkyl Linker | PEG Linker (PEG3-PEG4) | Impact on Drug Development |

| Lipophilicity (cLogP) | High (Increases) | Low (Decreases) | C10 improves passive diffusion; critical for intracellular targets. |

| Topological Polar Surface Area (TPSA) | Low | High | Lower TPSA correlates with better blood-brain barrier (BBB) and membrane penetration. |

| Conformational Entropy | High (Flexible) | High (Flexible) | Both allow "searching" for the ternary complex, but alkyl chains are more hydrophobic, potentially collapsing in aqueous media (entropic penalty). |

| Metabolic Stability | High (Oxidation resistant) | Moderate (Ether cleavage) | Alkyl chains resist the oxidative cleavage common to PEG ethers in vivo. |

| Solubility | Poor (Aqueous) | Excellent | C10 requires formulation strategies (e.g., cyclodextrins) or polar warheads/ligands to offset lipophilicity. |

The "Reach" Factor

A C10 chain (decamethylene) provides an extended linear distance of approximately 12.5 Å in a fully extended conformation. This is often the "Goldilocks" length for alleviating steric clashes between bulky E3 ligases (like CRBN or VHL) and deep-pocket binding POIs, where shorter alkyl chains (C3-C5) fail to span the gap.

Case Study: MS432 (MEK1/2 Degrader)

A definitive example of C10 utility is MS432 , a potent degrader of MEK1/2.[1] This molecule illustrates how a C10 linker can drive potency where other geometries might fail.

-

Target: MEK1/2 (Ras-MAPK pathway).

-

E3 Ligase: VHL (Von Hippel-Lindau).[2]

-

Outcome:

-

DC50: ~31 nM (MEK1) / 17 nM (MEK2).[1]

-

Mechanism: The C10 linker provided the necessary flexibility and distance to accommodate the VHL-MEK interface, which is sterically demanding.

-

Selectivity: High selectivity for MEK1/2 over other kinases, driven by the specific ternary complex geometry enforced by the decyl chain.

-

Pathway Visualization

The following diagram illustrates the degradation logic and the critical role of the C10 linker in facilitating the Ternary Complex.

Caption: Mechanism of MS432-mediated MEK1/2 degradation. The C10 linker is pivotal in bridging the steric gap between MEK1/2 and VHL to form a productive Ternary Complex.

Experimental Protocols

Synthesis of C10-Linked PROTACs

Strategy: Convergent synthesis is preferred. We utilize a "Linker-E3 Ligand" building block (e.g., Thalidomide-NH-C10-COOH) to couple with an amine-functionalized Warhead.

Reagents:

-

Intermediate A: Thalidomide-NH-C10-COOH (Commercial or synthesized via nucleophilic substitution of 10-aminodecanoic acid on fluorothalidomide).

-

Intermediate B: Warhead-NH2 (Target ligand with a solvent-exposed amine).

-

Coupling Agents: HATU, DIPEA, DMF (Anhydrous).

Protocol:

-

Activation: Dissolve Intermediate A (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir at 0°C for 15 mins to activate the carboxylic acid.

-

Coupling: Add Intermediate B (1.1 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: Monitor via LC-MS. The lipophilic C10 chain will cause a significant retention time shift compared to the warhead alone.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO3, and Brine. Dry over Na2SO4.

-

Purification: Flash chromatography. Note: C10 linkers often require non-polar mobile phases (e.g., Hexane:EtOAc) compared to PEG linkers.

Validation: PAMPA Permeability Assay

Since C10 linkers are chosen for permeability, this must be validated early.

Materials:

-

PAMPA Sandwich Plate (96-well, PVDF membrane).

-

Lipid Solution: 1% Lecithin in Dodecane.

-

Donor Buffer: PBS (pH 7.4).

-

Receiver Buffer: PBS (pH 7.4).

Workflow:

-

Coat: Apply 5 µL of Lipid Solution to the filter of the donor plate.

-

Load: Add 150 µL of PROTAC solution (10 µM in Donor Buffer) to donor wells.

-

Assemble: Add 300 µL of Receiver Buffer to receiver wells. Sandwich the plates.

-

Incubate: 5 hours at RT in a humidity chamber.

-

Quantify: Measure concentration in Donor and Receiver wells via LC-MS/MS.

-

Calculate:

-

Target:

cm/s indicates good permeability.

-

Strategic Decision Framework

When should you choose a C10 alkyl linker over a PEG linker? Use this logic flow.

Caption: Decision matrix for selecting C10 alkyl linkers. Priority is given to C10 when high permeability and long reach are required simultaneously.

References

-

MS432 (MEK1/2 Degrader)

-

Linkerology Review (Alkyl vs PEG)

- Permeability & Physicochemical Properties: Title: Alkyl Linkers in PROTACs - Improve Permeability & PK. Source: BOC Sciences Technical Guide.

-

Synthetic Building Blocks

Sources

Methodological & Application

Application Note: Protocol for Conjugating Thalidomide-5-O-C10-NH2 to Target Ligands

Abstract

This guide details the optimized protocol for synthesizing Proteolysis Targeting Chimeras (PROTACs) using Thalidomide-5-O-C10-NH2 , a specialized Cereblon (CRBN) E3 ligase ligand-linker conjugate. This building block features a thalidomide core modified at the 5-position with a decyl (C10) alkyl chain terminating in a primary amine. The high hydrophobicity of the C10 chain and the specific solubility profile of the thalidomide moiety require precise solvent and stoichiometric controls to prevent aggregation and glutarimide ring hydrolysis. This protocol focuses on amide bond formation with carboxylic acid-functionalized target ligands.[1][2]

Molecule Profile & Handling[3]

| Property | Specification | Technical Insight |

| Compound Name | Thalidomide-5-O-C10-NH2 (often HCl salt) | "5-O" denotes ether linkage at the 5-phthalimide position. |

| Reactive Handle | Primary Amine (-NH2) | Nucleophilic; ready for amide coupling or SNAr. |

| Linker Type | Alkyl (Decyl, C10) | Hydrophobic; increases cell permeability but decreases aqueous solubility. |

| Solubility | DMSO, DMF, DMAc | Insoluble in water, ether, and hexane. Sparingly soluble in MeOH/DCM. |

| Stability | Hygroscopic solid | Critical: The glutarimide ring is susceptible to hydrolysis in aqueous base (pH > 8). |

Storage: Store powder at -20°C under desiccated conditions. Solutions in DMSO are stable for 1-2 weeks at -20°C but should be prepared fresh for optimal yields.

Conjugation Strategy

The primary conjugation route involves forming a stable amide bond between the primary amine of the linker and a carboxylic acid on the Protein of Interest (POI) ligand.[2]

Mechanistic Pathway[1][2][4][5]

-

Activation: The POI ligand's carboxylic acid is activated (using HATU or NHS) to form a reactive ester.

-

Nucleophilic Attack: The terminal amine of Thalidomide-5-O-C10-NH2 attacks the carbonyl carbon of the activated ligand.

-

Deprotonation: Base (DIPEA) neutralizes the generated acid/salt to drive the reaction.

Diagram 1: Chemical Reaction Workflow

Caption: General reaction scheme for amide coupling between the POI ligand and the Thalidomide linker.

Detailed Experimental Protocol

Safety Warning: Thalidomide derivatives are potent teratogens. All handling must occur in a fume hood with double-gloving and appropriate PPE.

Materials Required[4][5][6][7][8][9][10][11][12][13][14]

-

POI Ligand: Containing a free carboxylic acid (-COOH).

-

Linker: Thalidomide-5-O-C10-NH2 HCl salt.[3]

-

Coupling Reagent: HATU (Preferred for speed/yield) or EDC/NHS.

-

Base: DIPEA (N,N-Diisopropylethylamine), anhydrous.[4]

-

Solvent: Anhydrous DMSO or DMF (Dichloromethane is often too non-polar for the thalidomide moiety).

Step-by-Step Procedure

Step 1: Reagent Preparation & Activation

Rationale: Pre-activation of the acid prevents competition from the thalidomide amine for the coupling reagent, reducing side reactions.

-

Calculate stoichiometry:

-

POI Ligand: 1.0 equivalent

-

HATU: 1.1 equivalents[2]

-

DIPEA: 3.0 equivalents (Extra base needed to neutralize the HCl salt of the linker).

-

Thalidomide Linker: 1.0 – 1.2 equivalents.

-

-

Dissolve the POI Ligand (10–50 µmol scale) in anhydrous DMSO (concentration ~50–100 mM).

-

Add DIPEA followed by HATU .[2]

-

Vortex briefly and incubate at Room Temperature (RT) for 15 minutes .

Step 2: Conjugation Reaction[2]

-

Dissolve Thalidomide-5-O-C10-NH2 HCl in a minimal volume of anhydrous DMSO.

-

Add the linker solution dropwise to the activated ligand mixture.

-

Flush the vial with Nitrogen/Argon gas and cap tightly.

-

Stir or agitate at RT for 2 to 4 hours .

-

Checkpoint: Monitor by LC-MS after 1 hour. Look for the mass of [Ligand + Linker - H2O].

-

Step 3: Quenching & Work-up

Rationale: Water must be introduced carefully. High pH aqueous workups can hydrolyze the thalidomide glutarimide ring.

-

LC-MS Confirmation: Ensure >90% conversion of the limiting reagent (usually the POI ligand).

-

Quench: Add 10% volume of water or 1% acetic acid in DMSO to quench unreacted HATU.

-

Filtration: If precipitation occurs, centrifuge. If the product remains in solution (common with DMSO), filter through a 0.2 µm PTFE syringe filter directly for Prep-HPLC.

-

Note: Do not perform a basic aqueous extraction (e.g., NaHCO3 wash) unless absolutely necessary and done rapidly at cold temperatures.

-

Purification & Characterization

Due to the amphiphilic nature of the C10 chain (hydrophobic) and the polar thalidomide/ligand heads, Reverse-Phase Prep-HPLC is the standard purification method.

Prep-HPLC Method[2]

-

Column: C18 (e.g., XBridge or Phenomenex Luna), 5 µm, 100 Å.

-

Mobile Phase A: Water + 0.1% Formic Acid (Avoid TFA if the POI ligand is acid-sensitive; Formic acid is gentler).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Gradient: Typically 5% to 95% B over 20 minutes. The C10 chain usually causes the PROTAC to elute at high organic percentages (60-90% B).

Analytical Validation (Self-Validating Metrics)

| Method | Success Criteria |

| LC-MS | Single peak >95% purity. Observed Mass = Calculated Mass ± 0.5 Da. |

| H-NMR | Presence of 4 aromatic protons (7.5–8.0 ppm) from phthalimide.[5] Presence of glutarimide proton (~11.1 ppm, broad singlet). Presence of C10 alkyl chain (large multiplet 1.2–1.6 ppm). |

Diagram 2: Purification Logic Flow

Caption: Workflow for isolating the hydrophobic PROTAC from the crude DMSO reaction mixture.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Incomplete Coupling | Steric hindrance or insufficient activation. | Switch coupling reagent to COMU or PyBOP . Increase reaction time to 12h. Ensure conditions are strictly anhydrous. |

| Hydrolysis of Glutarimide | pH too high (>8.0) or water present during base addition.[4] | Reduce DIPEA equivalents. Use anhydrous solvents .[1][2] Store final product as a solid, not in aqueous solution. |

| Product Precipitation | C10 chain decreases solubility in polar aprotic solvents. | Add a co-solvent like THF (if compatible) or gently warm to 30°C. |

| Broad Peaks on HPLC | Aggregation of the alkyl chain. | Use a column with a larger pore size (300 Å) or run the column at elevated temperature (40°C). |

References

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809. Link

-

Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACs: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. Link

-

BenchChem Application Note. (2025). Linker Conjugation Chemistry for Thalidomide Derivatives. BenchChem Technical Resources. Link

-

MedChemExpress. (2024). Thalidomide-5-O-C10-NH2 Product Guide and Protocols. MCE Protocols. Link

Sources

Application Note: Amide Coupling Strategies for Thalidomide Amine Derivatives in PROTAC Synthesis

Executive Summary & Strategic Considerations

Thalidomide and its analogs (Lenalidomide, Pomalidomide) are the cornerstone ligands for recruiting the E3 ubiquitin ligase Cereblon (CRBN) in Targeted Protein Degradation (TPD). The synthesis of PROTACs often hinges on the formation of an amide bond between a carboxylic acid-functionalized linker and a thalidomide amine derivative.

However, this "standard" transformation is fraught with specific chemical liabilities that often lead to low yields or inactive degradation products.

The Two Distinct Classes of "Thalidomide Amines"

Before selecting a protocol, you must categorize your starting material. The reactivity profile differs drastically between:

-

Aromatic Amines (Anilines): e.g., 4-amino-thalidomide or Pomalidomide.[1] The amine is attached directly to the phthalimide ring.

-

Reactivity:Very Low. The lone pair is delocalized into the aromatic system and electron-withdrawing carbonyls.

-

Challenge: Requires high-energy activation (HATU, Acid Chlorides) and often fails with standard EDC/NHS coupling.[1]

-

-

Aliphatic Amines: e.g., Thalidomide-PEG-NH₂.[1] The amine is separated from the phthalimide core by an alkyl or PEG chain.

-

Reactivity:High. Behaves like a standard primary amine.

-

Challenge: Prone to over-acylation or side reactions if activation is too aggressive.

-

The Glutarimide Liability

The critical structural vulnerability in all thalidomide derivatives is the glutarimide ring .

-

Mechanism of Failure: Under basic conditions (pH > 8.5) or in the presence of strong nucleophiles, the imide ring opens via hydrolysis.

-

Consequence: The ring-opened product cannot bind Cereblon , rendering the PROTAC biologically inactive.

-

Operational Rule: Avoid strong bases (e.g., NaOH, KOH) and minimize exposure time to tertiary amines (TEA, DIPEA).

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal coupling strategy for your specific substrate.

Figure 1: Decision matrix for selecting coupling conditions based on amine nucleophilicity and steric hindrance.[1]

Detailed Experimental Protocols

Protocol A: Standard HATU Coupling (Aliphatic Amines)

Best for: Thalidomide-linker-NH₂ constructs where the amine is aliphatic.[1]

Reagents:

-

Carboxylic Acid Linker/Warhead (1.0 eq)

-

DIPEA (Hunig’s Base) (2.5 eq)[1]

-

Solvent: Anhydrous DMF or DMSO (Concentration: 0.1 M)

Step-by-Step:

-

Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under

. Stir for 5 minutes. Note: The solution should turn slightly yellow. -

Base Addition: Add DIPEA dropwise. Stir for another 2–5 minutes to form the activated ester (OAt ester).

-

Coupling: Add the Thalidomide-Alkyl-Amine (dissolved in minimal DMF) to the reaction mixture.

-

Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LC-MS.[1][2][3]

-

Checkpoint: Look for the disappearance of the amine starting material.

-

-

Workup (Crucial):

Protocol B: High-Efficiency Coupling for Anilines (4-Amino-Thalidomide)

Best for: Direct attachment to Pomalidomide/4-Amino-Thalidomide.[1]

Scientific Rationale: Anilines are poor nucleophiles. Standard conditions often result in incomplete conversion or hydrolysis of the active ester before the amine can attack. We use HOAt (if available) or simply high concentrations to drive kinetics.

Reagents:

-

Carboxylic Acid (1.2 eq)[1]

-

HATU (1.3 eq)[1]

-

DIPEA (3.0 eq)[1]

-

Solvent: Anhydrous DMF (High Concentration: 0.2 – 0.5 M )[1]

Step-by-Step:

-

Pre-Activation: Dissolve the Carboxylic Acid and HATU in minimal DMF. Add DIPEA. Stir for 10 minutes.

-

Addition: Add solid 4-Amino-Thalidomide directly to the vial.

-

Heat: If the reaction is sluggish at RT after 2 hours, warm to 40°C .

-

Warning: Do not exceed 50°C. Glutarimide hydrolysis accelerates significantly with heat + base.

-

-

Monitoring: These reactions often require 12–24 hours. If conversion stalls at 50%, add a second bolus of HATU (0.5 eq) and DIPEA (0.5 eq).

Protocol C: Acid Chloride Method (The "Nuclear" Option)

Best for: Extremely hindered acids or when HATU fails to drive conversion.

Reagents:

-

Oxalyl Chloride (2.0 eq) + catalytic DMF (1 drop)[1]

-

Base: 2,6-Lutidine or Pyridine (3.0 eq) - Milder than TEA/DIPEA[1]

-

Solvent: DCM (for acid chloride gen) / THF or DMF (for coupling)[1]

Step-by-Step:

-

Generate Acid Chloride: Dissolve acid in dry DCM. Add Oxalyl Chloride and 1 drop of DMF. Stir until gas evolution ceases (1 hr). Concentrate to dryness to remove excess oxalyl chloride.

-

Coupling: Redissolve the crude acid chloride in anhydrous THF (or DMF if solubility is poor).

-

Amine Addition: Add 4-Amino-Thalidomide and 2,6-Lutidine.

-

Reaction: Stir at RT. The reaction is usually rapid (< 1 hour).

-

Quench: Quench with 1M HCl immediately upon completion to neutralize the base and prevent ring opening.

Troubleshooting & Quality Control

Common Failure Modes

| Observation (LC-MS) | Diagnosis | Root Cause | Solution |

| M+18 Peak | Hydrolysis | Glutarimide ring opened due to high pH or water.[1] | Use anhydrous solvents.[3][4][5] Reduce DIPEA equivalents. Switch to Protocol C (Lutidine). |

| M+18 Peak (Alternative) | Acid Hydrolysis | Unreacted active ester hydrolyzed. | Amine is too unreactive. Increase concentration or temperature (Protocol B). |

| Starting Material Only | No Reaction | Aniline nucleophile is too weak. | Switch from EDC/NHS to HATU or Acid Chloride. |

| Double Mass | Dimerization | Linker has two reactive ends. | Ensure one end of the linker is Boc-protected before coupling. |

Stability Workflow Diagram

Figure 2: Mechanism of glutarimide instability.[1] Basic conditions catalyze the attack of water on the imide ring.

References

-

Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. Link[1]

-

Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACs: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973.[1] Link[1]

-

Bartlett, D. W., & Gilbert, A. M. (2019). Synthesis and Evaluation of Cereblon-Recruiting PROTACs. Methods in Molecular Biology, 2009, 11-28.[1] Link[1]

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link

Sources

Application Note: High-Efficiency Amide Coupling of Carboxylic Acids to Thalidomide-5-O-C10-NH2 for PROTAC Synthesis

Introduction & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in targeted protein degradation. The assembly of these bifunctional molecules requires highly efficient, chemoselective coupling strategies to link a target-binding ligand (Protein of Interest, POI) to an E3 ligase recruiter.

This protocol details the optimal procedure for forming an amide bond between a carboxylic acid-functionalized POI ligand (POI-COOH) and Thalidomide-5-O-C10-NH2 .

Structural Causality: The choice of the 5-O-alkyl substitution on the thalidomide phthalimide ring is deliberate. Compared to the ubiquitous 4-amino or 4-oxy derivatives, the 5-oxy vector alters the spatial trajectory of the linker, which can profoundly impact the formation and stability of the POI-PROTAC-CRBN ternary complex[1]. Furthermore, the 10-carbon (C10) alkyl chain provides a highly flexible, hydrophobic spacer, accommodating larger target proteins or distinct surface topologies[2].

Caption: Mechanism of Action: The Thalidomide-5-O-C10 PROTAC bridges the POI and CRBN to induce ubiquitination.

Experimental Design & Causality (E-E-A-T)

As a self-validating system, every reagent in this protocol is chosen to maximize yield while preserving the structural integrity of the PROTAC:

-